Adamantane-1,3,5,7-tetrol
Description
Adamantane-1,3,5,7-tetrol is a polyhydroxylated derivative of adamantane, a polycyclic hydrocarbon This compound features four hydroxyl groups attached to the adamantane framework, making it a versatile molecule in various chemical reactions and applications
Properties
IUPAC Name |
adamantane-1,3,5,7-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-7-1-8(12)4-9(13,2-7)6-10(14,3-7)5-8/h11-14H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWNSSYGNSROKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301306925 | |
| Record name | 1,3,5,7-Tetrahydroxyadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301306925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16104-28-2 | |
| Record name | 1,3,5,7-Tetrahydroxyadamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16104-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5,7-Tetrahydroxyadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301306925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adamantane-1,3,5,7-tetrol typically involves the bromination of adamantane to yield 1,3,5,7-tetrabromoadamantane, followed by hydrolysis to produce the desired tetrol. The bromination is carried out using aluminum bromide or aluminum chloride as a catalyst . The hydrolysis step involves the use of fuming sulfuric acid, silver sulfate, and aqueous sodium hydroxide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Adamantane-1,3,5,7-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the hydroxyl groups can yield the corresponding hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields hydrocarbons.
Substitution: Results in halogenated or nitro-substituted derivatives.
Scientific Research Applications
Adamantane-1,3,5,7-tetrol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of adamantane-1,3,5,7-tetrol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl groups facilitate binding to various enzymes and receptors, influencing biological pathways. For example, adamantane derivatives are known to act as antagonists of the N-methyl-D-aspartate (NMDA) glutamate receptor, thereby modulating neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Adamantane-1,3,5,7-tetracarboxylic acid: Contains four carboxylic acid groups instead of hydroxyl groups.
1,3-Dehydroadamantane: Features double bonds within the adamantane framework.
1,3,5,7-Tetrabromoadamantane: A brominated derivative used as an intermediate in the synthesis of adamantane-1,3,5,7-tetrol.
Uniqueness
This compound is unique due to its multiple hydroxyl groups, which enhance its solubility and reactivity compared to other adamantane derivatives. This makes it particularly valuable in applications requiring strong hydrogen bonding and hydrophilicity.
Biological Activity
Adamantane-1,3,5,7-tetrol (CAS Number: 16104-28-2) is a polyhydroxylated derivative of adamantane, characterized by the presence of four hydroxyl groups on its adamantane framework. This unique structure endows the compound with significant biological activity and potential applications in various fields, including medicinal chemistry and biochemistry.
This compound exhibits multiple biochemical properties due to its ability to form hydrogen bonds with various biomolecules. The compound interacts with enzymes such as oxidoreductases and kinases, facilitating essential biochemical reactions:
- Enzyme Interaction : The hydroxyl groups can bind to the active sites of enzymes, influencing their activity. For instance, it can modulate the activity of oxidoreductases, which are crucial for oxidation-reduction reactions.
- Cell Signaling : By interacting with kinases, this compound can alter phosphorylation states of signaling molecules, impacting downstream cellular processes.
Pharmacological Applications
Research indicates that adamantane derivatives have antiviral and anticancer properties. This compound has been explored for its potential in drug delivery systems due to its rigid structure and ability to form stable complexes with various drugs. Its interactions with biological targets suggest possible applications in treating viral infections and cancer.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antiviral Activity : Research has shown that adamantane derivatives can inhibit viral replication. For instance, compounds similar to this compound have been investigated for their effectiveness against influenza viruses.
- Anticancer Potential : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .
Stability and Temporal Effects
In laboratory settings, this compound is stable under standard conditions but may degrade in the presence of strong oxidizing agents. Long-term studies indicate that its effects on cellular function can persist over time, suggesting potential for sustained therapeutic action.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| This compound | Polyhydroxylated | Antiviral and anticancer effects |
| 1,3,5-Tetranitroadamantane | Nitro-substituted | High explosive properties |
| Adamantane-1,3-diol | Diol derivative | Antimicrobial properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
